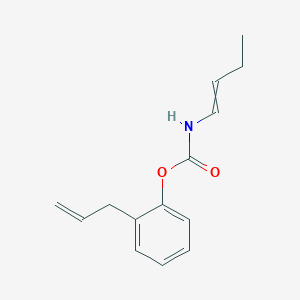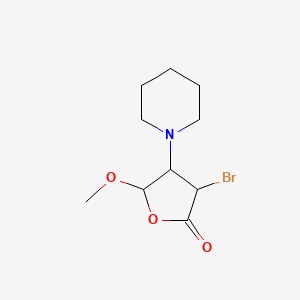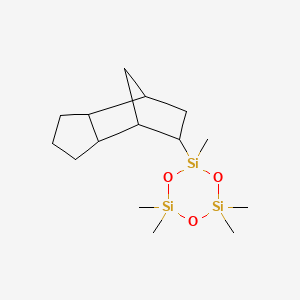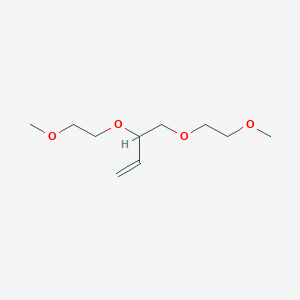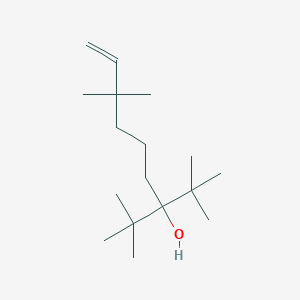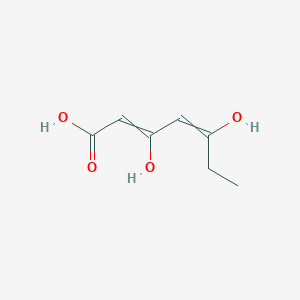
3,5-Dihydroxyhepta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxyhepta-2,4-dienoic acid is an organic compound characterized by the presence of two hydroxyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyhepta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling
Industrial Production Methods
Industrial production methods for this compound typically involve the use of commercially available dienedioic acid and its derivatives. The Heck-decarboxylate coupling procedure is favored due to its broad substrate scope, good functional group tolerance, and the ability to introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxyhepta-2,4-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups back to hydroxyl groups.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as halogenated compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dihydroxyhepta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving conjugated dienes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dihydroxyhepta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerization, which is catalyzed by enzymes such as hydrolases. The compound’s hydroxyl groups and conjugated diene system play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyhexa-2,4-dienoic acid: Shares a similar conjugated diene system but differs in the position of the hydroxyl group.
4-Hydroxy-2-oxohexanoic acid: Contains a hydroxyl group and a carbonyl group, making it structurally similar but with different reactivity.
Uniqueness
3,5-Dihydroxyhepta-2,4-dienoic acid is unique due to the specific positioning of its hydroxyl groups and the conjugated diene system, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
89808-54-8 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,5-dihydroxyhepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O4/c1-2-5(8)3-6(9)4-7(10)11/h3-4,8-9H,2H2,1H3,(H,10,11) |
InChI Key |
LTUKOOPKYUCPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
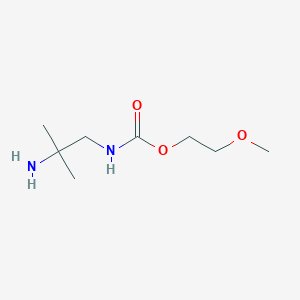
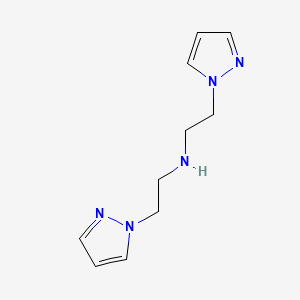
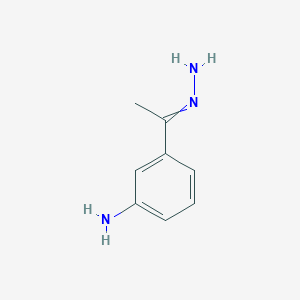
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
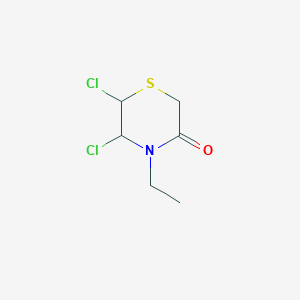
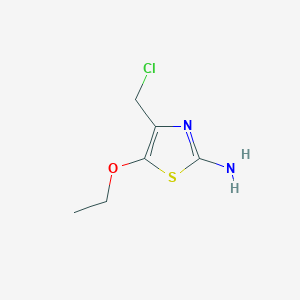
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
